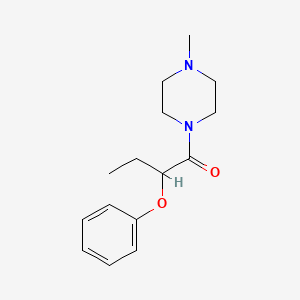![molecular formula C14H12N2O2S B6124746 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6124746.png)
2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various fields. This compound is a derivative of quinazolinone, which is known for its diverse biological activities. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been reported to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been reported to inhibit the growth of bacteria and fungi. The compound has been studied for its potential use in treating inflammatory diseases, as it has been shown to inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone in lab experiments include its diverse biological activities and potential use in various research applications. The compound is relatively easy to synthesize, and its mechanism of action has been studied to some extent. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further research to understand its full mechanism of action.
Orientations Futures
There are several future directions for research involving 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone. One direction is to further explore its potential use as an anti-inflammatory agent. Another direction is to study its potential use in treating bacterial and fungal infections. Additionally, further research is needed to understand its mechanism of action and potential use in cancer treatment. The compound could also be modified to improve its efficacy and reduce its toxicity. Overall, 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone has shown promising results in various research applications, and further studies are needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone has been reported using different methods. One of the most common methods involves the reaction of 2-aminobenzamide with 2-(furan-2-ylmethylthio)acetaldehyde in the presence of a catalyst. The reaction proceeds via the formation of an imine intermediate, which is then reduced to yield the desired product. Other methods involving different starting materials and reagents have also been reported.
Applications De Recherche Scientifique
2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone has been studied for its potential use in various scientific research applications. The compound has been reported to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as an anti-inflammatory agent. The compound has shown promising results in preclinical studies, and further research is needed to explore its potential use in clinical settings.
Propriétés
IUPAC Name |
2-(furan-2-ylmethylsulfanylmethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-14-11-5-1-2-6-12(11)15-13(16-14)9-19-8-10-4-3-7-18-10/h1-7H,8-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCAVODNSACEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6124668.png)
![2-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6124669.png)


![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6124687.png)
![4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B6124691.png)
![1'-(3-methoxyphenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B6124695.png)
![N-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6124697.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6124716.png)
![1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone](/img/structure/B6124731.png)
![ethyl 1-[(2E)-but-2-enoyl]-3-(2-fluorobenzyl)piperidine-3-carboxylate](/img/structure/B6124753.png)

![N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide](/img/structure/B6124763.png)
